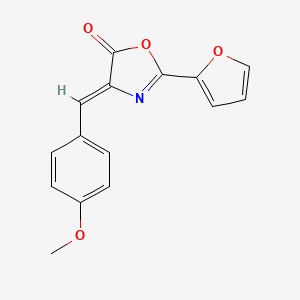![molecular formula C21H18BrNO3 B5377323 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEQA and is a derivative of quinoline. It has a molecular formula of C23H19BrNO3 and a molecular weight of 442.31 g/mol.
作用機序
The mechanism of action of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, BEQA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In addition, it has also been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, BEQA has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
The advantages of using 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate in lab experiments include its potential use as a fluorescent probe for the detection of metal ions and its potential use in the development of new drugs for the treatment of various diseases. However, the limitations of using BEQA in lab experiments include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate. One direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Furthermore, future studies can investigate the mechanism of action of BEQA and its potential toxicity. Overall, the study of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
合成法
The synthesis of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate involves the reaction between 5-bromo-2-ethoxybenzaldehyde and 8-aminoquinoline in the presence of acetic anhydride and pyridine. This reaction yields the desired product, which can be purified through recrystallization. The synthesis of this compound has been reported in various studies, and the yield can range from 50% to 70%.
科学的研究の応用
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, BEQA has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
[2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-3-25-19-12-9-17(22)13-16(19)8-11-18-10-7-15-5-4-6-20(21(15)23-18)26-14(2)24/h4-13H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXVHRXVLNWBD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)

![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)
![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)

![N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5377309.png)
![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)